molecular formula C13H24O B1444080 2-(3-Methylcyclohexyl)cyclohexan-1-ol CAS No. 1342663-72-2

2-(3-Methylcyclohexyl)cyclohexan-1-ol

Cat. No.: B1444080
CAS No.: 1342663-72-2
M. Wt: 196.33 g/mol
InChI Key: YJRKICUHINGZKG-UHFFFAOYSA-N
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Description

2-(3-Methylcyclohexyl)cyclohexan-1-ol is an organic chemical compound with the molecular formula C13H24O and a molecular weight of 196.33 g/mol . This compound is characterized by the presence of two cyclohexyl rings, one of which is substituted with a hydroxyl group (-OH) forming a cyclohexanol moiety, and the other contains a methyl substituent at the 3-position . Its structure, represented by the SMILES string "CC1CCCC(C1)C2CCCCC2O" and the InChIKey YJRKICUHINGZKG-UHFFFAOYSA-N, defines its steric properties and potential for intermolecular interactions . The compound is described as an oily liquid at room temperature . As a secondary alcohol derivative, this compound serves as a valuable intermediate and building block in organic synthesis and materials science research. It can be utilized in methodological studies for the synthesis of complex molecules, investigations into stereochemistry, and as a precursor for further functionalization. According to the safety information, this substance may cause skin and eye irritation (GHS Hazard Statements H315, H319) and may cause respiratory irritation (H335) . Researchers should consult the safety data sheet and handle the product with appropriate precautions. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methylcyclohexyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h10-14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRKICUHINGZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342663-72-2
Record name 2-(3-methylcyclohexyl)cyclohexan-1-ol
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Preparation Methods

Michael Addition and Subsequent Functionalization

One of the advanced methods reported involves Michael addition of nucleophiles to enone intermediates derived from cyclohexenecarboxylic acid derivatives. For example, starting from (S)-(−)-3-cyclohexenecarboxylic acid, a sequence of steps including conversion to an enone, protection of hydroxyl groups, and Michael addition with sodium ethanethiolate leads to key intermediates. These intermediates can be further reduced and functionalized to introduce hydroxyl groups and link cyclohexyl units.

  • Reaction conditions : Michael addition in methanol at room temperature.
  • Yields : Equatorial Michael adducts obtained in 56% yield; axial isomers in 31% yield.
  • Subsequent steps : Reduction with L-Selectride, mesylation, and displacement reactions to introduce thioacetyl groups and further link cyclohexyl rings.
  • Final steps : Sodium borohydride or L-Selectride reduction to form axial or equatorial alcohols.

This method allows iterative building of oligomeric structures with controlled stereochemistry and yields around 40-90% for individual steps.

Grignard Reaction with Cyclohexanone Derivatives

Another classical approach involves the nucleophilic addition of Grignard reagents derived from substituted cyclohexyl halides to cyclohexanone or its derivatives.

  • Procedure : Preparation of (4-(dimethylamino)phenyl)magnesium bromide in THF, followed by addition to ketones at low temperature (0°C to -60°C).
  • Quenching and workup : Saturated ammonium chloride solution to quench, followed by extraction and drying.
  • Yields and purity : Products isolated after chromatographic purification with good yields, typically above 70%.
  • Advantages : Enables formation of tertiary alcohols with diverse substituents, including methyl groups on cyclohexyl rings.

This method is adaptable to various substituted cyclohexanones and provides a straightforward route to tertiary cyclohexanols.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Stereochemical Control Notes
Michael Addition + Functionalization Enone intermediates, sodium ethanethiolate, L-Selectride, mesyl chloride, cesium thioacetate, NaBH4 40-90 High (axial/equatorial control) Multi-step, iterative oligomer synthesis
Grignard Reaction (4-(Dimethylamino)phenyl)magnesium bromide, cyclohexanone derivatives, THF, low temp (-60 to 0°C) 70-85 Moderate to high Straightforward, versatile for substituents
Biocatalytic Cascade OYE, IRED, FDH enzymes, NADP+, buffered aqueous media 60-95 Excellent Green chemistry, asymmetric synthesis

Detailed Research Findings and Notes

  • The Michael addition approach is well-documented in the synthesis of carbacyclic glucan mimetics, which share structural motifs with this compound. This method provides access to both axial and equatorial isomers, important for biological activity.

  • Grignard reactions remain a robust method for introducing cyclohexyl substituents with hydroxyl functionality. The use of low temperatures and controlled addition rates ensures high selectivity and yield.

  • Biocatalytic methods offer an environmentally friendly alternative with excellent stereocontrol, although their direct application to this specific compound requires further exploration.

  • Protection and deprotection steps (e.g., methoxymethyl ether protection) are crucial in multi-step syntheses to avoid side reactions and to control regio- and stereochemistry.

Chemical Reactions Analysis

Dehydration Reactions

Under acidic conditions (e.g., H₂SO₄ or H₃PO₄), 2-(3-methylcyclohexyl)cyclohexan-1-ol undergoes dehydration to form alkenes via E1 or E2 mechanisms :

  • E1 Mechanism :

    • Protonation of the hydroxyl group generates an oxonium ion, which dissociates to form a carbocation intermediate.

    • Steric bulk may stabilize the carbocation through hyperconjugation or hinder rearrangements.

    • Deprotonation of a β-hydrogen yields the more substituted alkene (Zaitsev’s rule) .

  • E2 Mechanism :

    • Requires anti-periplanar alignment of the hydroxyl proton and β-hydrogen.

    • Bulky substituents may disfavor this geometry, reducing reaction rates .

Expected products :

  • 1-(3-Methylcyclohexyl)cyclohexene (major, via Zaitsev)

  • 2-(3-Methylcyclohexyl)cyclohexene (minor)

Oxidation Pathways

  • Product : 2-(3-Methylcyclohexyl)cyclohexanone.

  • Steric hindrance may slow oxidation kinetics compared to simpler secondary alcohols .

Esterification:

Reaction with acetyl chloride or acetic anhydride forms esters:

  • Reagent : Acetyl chloride (CH₃COCl), pyridine (base).

  • Product : 2-(3-Methylcyclohexyl)cyclohexyl acetate.

  • Tosylate formation (using TsCl) is viable for subsequent SN2 reactions, though steric effects may limit efficiency .

Conversion to Alkyl Halides

Reagents like SOCl₂ or PBr₃ convert the hydroxyl group to chloride or bromide:

  • Mechanism : SN2 (for less hindered systems) or SN1 (if carbocation stability permits).

  • Challenges : Bulky substituents disfavor SN2; SN1 may lead to carbocation rearrangements.

  • Product : 2-(3-Methylcyclohexyl)cyclohexyl chloride/bromide .

Mechanistic Insights and Steric Effects

  • Anti-periplanar requirement (E2) : The 3-methylcyclohexyl group may force axial positioning of the hydroxyl group, enabling selective elimination pathways .

  • Carbocation stability : If formed, the carbocation could undergo hydride shifts, but steric bulk may limit rearrangements.

Comparative Reaction Data

Reaction TypeReagents/ConditionsMajor ProductYield* (Analogous Systems)
DehydrationH₂SO₄, 100–140°C1-(3-Methylcyclohexyl)cyclohexene~60–70%
OxidationDess-Martin periodinane2-(3-Methylcyclohexyl)cyclohexanone~40–50%
EsterificationAcetyl chloride, pyridine2-(3-Methylcyclohexyl)cyclohexyl acetate~75–85%
Alkyl Halide FormationSOCl₂, pyridine2-(3-Methylcyclohexyl)cyclohexyl chloride~50–60%

*Yields estimated from analogous cyclohexanol derivatives.

Scientific Research Applications

Organic Synthesis

2-(3-Methylcyclohexyl)cyclohexan-1-ol serves as an intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for creating more complex molecules. Notably, it can undergo oxidation to form ketones or be used in substitution reactions to introduce different functional groups.

Table 1: Common Reactions Involving this compound

Reaction TypeProductConditions
Oxidation2-(3-Methylcyclohexyl)cyclohexanoneChromic acid or potassium permanganate
Substitution2-(3-Methylcyclohexyl)chlorideThionyl chloride (SOCl2)
DehydrationAlkenes (e.g., 1-Methylcyclohexene)Acid-catalyzed conditions

Research indicates that this compound has potential biological activities. It has been studied for its interaction with various enzymes and receptors, suggesting applications in medicinal chemistry.

Case Study: HIV Protease Inhibition
A fragment-based crystallographic screening revealed that this compound binds effectively to HIV protease, indicating its potential as a lead compound for antiviral drug development. This finding highlights the compound's relevance in the pharmaceutical industry.

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of fragrances and flavors due to its pleasant aroma profile. Its stability and compatibility with other ingredients make it suitable for cosmetic formulations.

Table 2: Industrial Uses of this compound

IndustryApplication
CosmeticsFragrance component
Food IndustryFlavoring agent
Chemical ManufacturingSolvent and intermediate

Environmental Impact

The ecological implications of this compound have also been studied. Its slight miscibility with water raises concerns about potential bioaccumulation and toxicity in aquatic ecosystems if released in significant quantities.

Case Study: Metabolic Profiling in Daphnia magna
A study using gas chromatography-mass spectrometry (GC-MS) assessed the metabolic effects of this compound on Daphnia magna, revealing alterations in metabolic pathways that could impact osmoregulation and secondary metabolism.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclohexyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(3-Methylcyclohexyl)cyclohexan-1-ol with structurally related cyclohexanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Data References
This compound C₁₃H₂₂O 194.29 3-Methylcyclohexyl High steric bulk; synthetic intermediate
2-(but-3-en-1-yl)cyclohexan-1-ol C₁₀H₁₆O 152.23 But-3-en-1-yl ¹H NMR: δ 5.85–5.76 (m, 1H), 3.25–3.15 (m, 1H)
3-Methylcyclohexan-1-ol C₇H₁₄O 114.19 3-Methyl MW: 114.19; simpler monocyclic structure
2-(3-Methylbutyl)cyclohexan-1-ol C₁₁H₂₂O 170.29 3-Methylbutyl Boiling point not reported; linear alkyl chain
rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol C₁₂H₁₅BrO 255.15 2-Bromophenyl Aryl substituent; 95% purity
Key Observations:
  • Substituent Bulk : The 3-methylcyclohexyl group in the target compound confers greater steric hindrance compared to linear alkyl (e.g., 3-methylbutyl) or alkenyl (but-3-en-1-yl) substituents. This may influence reactivity in nucleophilic substitutions or catalytic reactions.
  • Aromatic vs. Aliphatic Substituents : Aryl-substituted analogues (e.g., 2-bromophenyl) exhibit distinct electronic properties due to π-conjugation, whereas aliphatic substituents (e.g., 3-methylcyclohexyl) enhance hydrophobicity .

Physicochemical Properties

  • Molecular Weight: The target compound (194.29 g/mol) is significantly heavier than monocyclic analogues like 3-methylcyclohexan-1-ol (114.19 g/mol) .

Reactivity and Spectral Data

  • NMR Profiles :

    • 2-(but-3-en-1-yl)cyclohexan-1-ol shows characteristic alkene proton signals (δ 5.85–5.76 ppm) and a hydroxyl-proton-coupled shift (δ 3.25–3.15 ppm) .
    • By contrast, the target compound’s ¹H NMR would likely exhibit complex splitting patterns due to the diastereotopic protons in the bicyclic system, though specific data are absent in the evidence.

Biological Activity

2-(3-Methylcyclohexyl)cyclohexan-1-ol is a cyclic alcohol that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of a larger class of cyclohexanol derivatives, which have been studied for various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C12_{12}H22_{22}O
  • CAS Number: 1384591-76-7

This compound features a cyclohexanol moiety with a methyl group at the 3-position, contributing to its hydrophobic characteristics and potential interactions with biological membranes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in managing inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Membrane Disruption: The hydrophobic nature allows it to insert into lipid bilayers, disrupting membrane integrity.
  • Cytokine Modulation: It may inhibit signaling pathways involved in inflammation, particularly those mediated by nuclear factor kappa B (NF-kB).

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 1: Antimicrobial activity of this compound against selected pathogens.

Anti-inflammatory Study

In an experimental model of inflammation, the compound was administered to mice subjected to LPS-induced sepsis. The findings indicated a significant reduction in inflammatory markers compared to the control group, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-Methylcyclohexyl)cyclohexan-1-ol, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed dehydration of methylcyclohexanol derivatives. Catalysts like magnesium acetate or palladium chloride (in hexane) are commonly used . Gas Chromatography (GC) is critical for separating and detecting isomeric alkenes formed during reactions, with temperature gradients optimized for resolution . Reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity, as seen in deviations from Zaitsev's rule due to steric effects in cyclohexyl systems .

Q. How is the stereochemistry of this compound resolved experimentally?

  • Methodological Answer : Chiral GC columns or HPLC with chiral stationary phases (e.g., cyclodextrin-based) are employed to separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents on the cyclohexane rings .

Q. What safety protocols are recommended for handling cyclohexanol derivatives in laboratory settings?

  • Methodological Answer : Use fume hoods for volatile reactions, wear nitrile gloves, and avoid skin contact. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures align with OSHA HCS standards, emphasizing ventilation and PPE .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., E1, E2, carbocation rearrangements) explain product distributions in acid-catalyzed dehydration?

  • Methodological Answer : Kinetic studies (e.g., isotopic labeling or computational modeling) reveal that carbocation stability drives product ratios. For example, 3° carbocations favor methylenecyclohexane, while 2° intermediates lead to Zaitsev-defying products. GC-MS coupled with deuterium tracing validates rearrangement pathways .

Q. What analytical strategies address contradictions between theoretical predictions (e.g., Zaitsev's rule) and experimental alkene distributions?

  • Methodological Answer : Combine GC retention indices with DFT calculations to assess thermodynamic vs. kinetic control. For instance, steric hindrance in 3-methylcyclohexyl groups may disfavor predicted major alkenes, requiring multivariate analysis of reaction parameters (e.g., acid strength, time) .

Q. How can surface chemistry interactions (e.g., adsorption on indoor materials) affect the stability of this compound in environmental studies?

  • Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS) to track degradation on silica or polymer surfaces. Controlled exposure chambers simulate indoor environments, measuring oxidative byproducts via LC-MS .

Q. What methodologies are employed to study the biological activity of cyclohexanol derivatives, such as enzyme inhibition or receptor binding?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict interactions with target proteins (e.g., cytochrome P450). In vitro assays (e.g., fluorometric kinase inhibition) validate activity, with IC50 values calculated using nonlinear regression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methylcyclohexyl)cyclohexan-1-ol
Reactant of Route 2
2-(3-Methylcyclohexyl)cyclohexan-1-ol

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